molecular formula C13H22N2O5 B113035 (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid CAS No. 79839-29-5

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Cat. No. B113035
CAS RN: 79839-29-5
M. Wt: 286.32 g/mol
InChI Key: JABSORAZQPYNMZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds containing a Boc group typically involves the use of the Boc as the Nα-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Chemical Reactions Analysis

The Boc group in the compound can be selectively deprotected using various methods. One such method involves the use of hydrogen chloride in anhydrous dioxane solution . Another method involves the use of oxalyl chloride in methanol . These reactions typically take place under room temperature conditions.

Scientific Research Applications

(1) Synthesis and Application in Peptide Isosteres

  • The compound, related to tert-butoxycarbonyl derivatives, has been used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial in the combinatorial solid-phase synthesis of novel peptide isosteres. The stability of the N-Boc N,O-acetal moiety under various acidic conditions has been investigated, highlighting its potential in facilitating the clean and rapid yield of the aldehyde under strong acidic conditions or slower under less harsh conditions (Groth & Meldal, 2001).

(2) Quantitative Analysis in Peptide Synthesis

  • The tert-butyloxycarbonyl group, integral to compounds like (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, is used in the quantitative cleavage from N-blocked amino acids and peptides. This process, involving the use of perchloric acid solution in acetic acid, leads to the formation of protonated amino groups and free perchloric acid, facilitating the accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).

(3) N-tert-Butoxycarbonylation of Amines

  • The tert-butyloxycarbonyl group, found in compounds like (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, has been crucial in N-tert-butoxycarbonylation of amines. It employs H3PW12O40 as an efficient, heterogeneous, and recyclable catalyst, ensuring no competitive side products are observed and the reaction is environmentally benign (Heydari et al., 2007).

(4) Synthesis of Functionalized Amino Acid Derivatives

  • The compound is involved in the synthesis of functionalized amino acid derivatives, notably in the creation of anticancer agents. Research has found particular derivatives showing promising cytotoxicity in ovarian and oral cancers, indicating the compound's relevance in medical research and drug development (Kumar et al., 2009).

Future Directions

The future directions for research on “(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid” and similar compounds could involve the development of more efficient and sustainable synthesis methods , as well as the exploration of new applications in synthetic organic chemistry .

properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABSORAZQPYNMZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373194
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

CAS RN

79839-29-5
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.